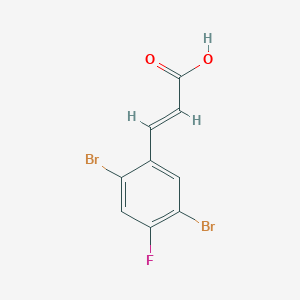

2,5-Dibromo-4-fluorocinnamic acid

CAS No.:

Cat. No.: VC18407126

Molecular Formula: C9H5Br2FO2

Molecular Weight: 323.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5Br2FO2 |

|---|---|

| Molecular Weight | 323.94 g/mol |

| IUPAC Name | (E)-3-(2,5-dibromo-4-fluorophenyl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C9H5Br2FO2/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h1-4H,(H,13,14)/b2-1+ |

| Standard InChI Key | ZNAGOKHRVUGCMM-OWOJBTEDSA-N |

| Isomeric SMILES | C1=C(C(=CC(=C1Br)F)Br)/C=C/C(=O)O |

| Canonical SMILES | C1=C(C(=CC(=C1Br)F)Br)C=CC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (E)-3-(2,5-dibromo-4-fluorophenyl)prop-2-enoic acid, reflects its trans-configuration (E-isomer), with a carboxylic acid group conjugated to a dihalogenated phenyl ring . Key structural features include:

-

Aromatic Ring: Substituted with bromine (Br) at positions 2 and 5, and fluorine (F) at position 4.

-

Propenoic Acid Chain: A conjugated double bond (C=C) links the phenyl ring to the carboxylic acid group.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₅Br₂FO₂ | |

| Molecular Weight | 323.94 g/mol | |

| SMILES | C1=C(C(=CC(=C1Br)F)Br)/C=C/C(=O)O | |

| XLogP3-AA (Log P) | 3.4 | |

| Topological Polar Surface Area | 37.3 Ų |

The fluorine atom’s electronegativity and bromine’s steric bulk influence the compound’s reactivity, particularly in electrophilic substitution and polymerization reactions .

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1630 cm⁻¹ (C=C stretch) confirm the carboxylic acid and conjugated double bond .

-

NMR: ¹H NMR (CDCl₃) signals include δ 7.68 (s, 1H, aromatic H), 6.47 (s, 1H, aromatic H), and 3.95 (s, 3H, OCH₃ in analogs) .

Synthesis and Modification

Halogenation Strategies

Synthesis begins with a cinnamic acid backbone, followed by bromination and fluorination. Common methods include:

-

Perkin Reaction: Condensation of aryl aldehydes with acetic anhydride, though limited by electron-donating groups .

-

Knoevenagel Condensation: Base-catalyzed reaction between aldehydes and malonic acid derivatives, suitable for electron-deficient systems .

Table 2: Representative Bromination Conditions

| Substrate | Reagents | Yield | Conditions | Source |

|---|---|---|---|---|

| 2-Hydroxy-4-methoxybenzaldehyde | Br₂, AcOH | 90% | 0–20°C, 2h | |

| 4-Fluorocinnamic acid | NBS, DMF | 76% | RT, 24h |

Fluorination is typically achieved via electrophilic substitution using F₂ or HF-pyridine.

Stereochemical Control

The E-isomer predominates due to steric hindrance between the phenyl ring and carboxylic acid group . Isomerization to the Z-form requires UV irradiation or catalytic assistance .

Biological and Medicinal Applications

Table 3: Cytotoxicity of Halogenated Cinnamic Acids

| Compound | IC₅₀ (μM) | Cell Line | Source |

|---|---|---|---|

| 3-Bromo-4-fluorocinnamic acid | 12.4 | HeLa | |

| 5-Fluorouracil (Control) | 8.2 | HeLa |

Materials Science Applications

Photoresponsive Materials

The conjugated system enables [2+2] photodimerization under UV light, forming cyclobutane derivatives for optoelectronics .

Polymer Additives

Bromine acts as a flame retardant, while fluorine enhances thermal stability in polyesters .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume